molecular formula C12H24N2O2 B1378910 3-(Boc-aminomethyl)-3-methylpiperidine CAS No. 1158759-24-0

3-(Boc-aminomethyl)-3-methylpiperidine

Cat. No.: B1378910
CAS No.: 1158759-24-0
M. Wt: 228.33 g/mol
InChI Key: AFBJLLMPAKKANC-UHFFFAOYSA-N
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Description

3-(Boc-aminomethyl)-3-methylpiperidine is a heterocyclic compound featuring a piperidine ring (a six-membered amine) substituted at the 3-position with both a methyl group and a Boc-protected aminomethyl group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enabling controlled deprotection during synthetic workflows. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted small molecules and prodrugs . Its structural features—such as steric bulk from the Boc group and the rigidity of the piperidine ring—make it valuable for modulating pharmacokinetic properties like solubility and metabolic stability.

Properties

IUPAC Name

tert-butyl N-[(3-methylpiperidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)6-5-7-13-8-12/h13H,5-9H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBJLLMPAKKANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-aminomethyl)-3-methylpiperidine typically involves the protection of the aminomethyl group with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of 3-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-aminomethyl)-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and borane (BH3).

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Free amine (3-aminomethyl-3-methylpiperidine).

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Boc-aminomethyl)-3-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-aminomethyl)-3-methylpiperidine is primarily related to its role as a synthetic intermediate. The Boc protecting group stabilizes the aminomethyl group, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 3-(Boc-aminomethyl)-3-methylpiperidine with structurally related piperidine and pyrrolidine derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Findings References
This compound Piperidine 3-Boc-aminomethyl, 3-methyl 228.33 Intermediate in antiplatelet drug synthesis (e.g., ACKR3 agonists)
3-(Boc-amino)piperidine Piperidine 3-Boc-amino 200.28 Building block for peptidomimetics; used in histamine H3 receptor antagonist studies
4-(Boc-amino)-3,3-dimethylpiperidine Piperidine 4-Boc-amino, 3,3-dimethyl 228.34 High steric hindrance; explored in prodrug design for CNS-targeted therapies
3-(Boc-aminomethyl)-pyrrolidine Pyrrolidine 3-Boc-aminomethyl 200.27 Smaller ring size enhances conformational rigidity; used in peptide backbone modifications
1-[3-(3-(4-chlorophenoxy)propoxy)propyl]-3-methylpiperidine Piperidine 3-methyl, 1-aryloxypropyl chain 368.91 Potent histamine H3 receptor antagonist (Ki = 3.2 nM)

Pharmacological and Physicochemical Properties

  • Bioactivity: The 3-methylpiperidine moiety in 1-[3-(3-(4-chlorophenoxy)propoxy)propyl]-3-methylpiperidine demonstrates nanomolar affinity for histamine H3 receptors, highlighting the importance of alkyl substituents in receptor binding . In contrast, this compound’s Boc group enhances solubility during synthesis but requires deprotection for active amine participation in biological systems.
  • Solubility: Pyrrolidine derivatives (e.g., 3-(Boc-aminomethyl)-pyrrolidine) exhibit higher aqueous solubility due to reduced hydrophobicity from the smaller ring .

Biological Activity

3-(Boc-aminomethyl)-3-methylpiperidine is a compound of significant interest in medicinal chemistry, primarily due to its biological activity and potential therapeutic applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of the piperidine ring. This structural modification enhances its stability and reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The Boc group can be removed under acidic conditions, revealing the free amino group that can participate in nucleophilic attacks on electrophilic centers in biological molecules. This interaction can lead to alterations in enzyme activity or receptor function, influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli25
Bacillus subtilis15

These results suggest that the compound is particularly effective against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Several studies have demonstrated its ability to inhibit the growth of cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The cytotoxicity was assessed using the Cell Viability Assay, revealing IC50 values as follows:

Cell LineIC50 (µM)
MDA-MB-2318
MCF-712

These findings indicate that the compound has promising anticancer activity, warranting further exploration into its mechanisms and therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A comparative study evaluated various synthesized derivatives of piperidine compounds, finding that this compound exhibited superior antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
  • Anticancer Studies : In vivo studies involving rodent models showed that administration of the compound resulted in significant tumor size reduction, suggesting its potential as an effective anticancer agent.
  • Mechanistic Insights : Further research indicated that the compound's efficacy could be linked to its ability to induce apoptosis in cancer cells through activation of specific signaling pathways involved in cell death.

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